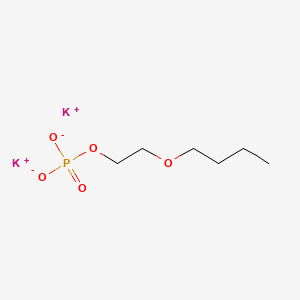
Dipotassium 2-butoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 2-butoxyethyl phosphate is an organic phosphate compound with the molecular formula C6H13K2O5P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a flame retardant and plasticizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dipotassium 2-butoxyethyl phosphate typically involves the reaction of phosphoric acid with potassium hydroxide. The process can be summarized as follows:
Neutralization Reaction: Phosphoric acid is reacted with potassium hydroxide in a reaction kettle.
Decolorization and Filtration: Active carbon is added to the reaction mixture to decolorize it, followed by filtration.
Concentration and Crystallization: The filtrate is concentrated and crystallized, and the resulting material is dehydrated and dried to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 2-butoxyethyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate derivatives.
Substitution: It can participate in substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various alkyl halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphates.
Scientific Research Applications
Dipotassium 2-butoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its interactions with biological molecules.
Mechanism of Action
The mechanism of action of dipotassium 2-butoxyethyl phosphate involves its interaction with molecular targets and pathways in biological systems. It acts as a flame retardant by interfering with the combustion process, reducing the flammability of materials. In biological systems, it can affect various molecular pathways, including those involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Tris(2-butoxyethyl) phosphate: Another organophosphate compound with similar flame retardant properties.
Dipotassium phosphate: A related compound used primarily as a fertilizer and food additive.
Uniqueness
Dipotassium 2-butoxyethyl phosphate is unique due to its specific chemical structure, which imparts distinct solubility and reactivity properties. Its ability to act as both a flame retardant and plasticizer makes it particularly valuable in various industrial applications.
Properties
CAS No. |
68133-43-7 |
|---|---|
Molecular Formula |
C6H13K2O5P |
Molecular Weight |
274.33 g/mol |
IUPAC Name |
dipotassium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2K/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
VNRLBVFSQLHMPD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















